![molecular formula C11H7BrN2O B15237935 8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is of significant interest due to its potential biological activities, including antineoplastic (anti-cancer) properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing pyrrolo[1,2-A]quinoxalin-4(5H)-ones involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves the palladium-catalyzed direct C(sp2)–H bond carbonylation of the C2 position of indole .
Industrial Production Methods
The scalability of the visible light-mediated synthesis has been demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of pyrrolo[1,2-A]quinoxalin-4(5H)-ones using cheap standard laboratory reagents .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrochloric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic reagents can be used to substitute the bromine atom.
Major Products Formed
The major products formed from these reactions include various quinoxalinone derivatives and other substituted pyrroloquinoxalines .
Applications De Recherche Scientifique
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of biologically important condensed derivatives.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Mécanisme D'action
The mechanism by which 8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s antineoplastic activity is believed to be due to its ability to interfere with cellular processes that are critical for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-A]quinoxalin-4(5H)-one: Lacks the bromine atom but shares a similar core structure.
Indolo[1,2-A]quinoxalin-6(5H)-one: Another compound with a similar structure but different functional groups.
Uniqueness
8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications .
Propriétés
Formule moléculaire |
C11H7BrN2O |
|---|---|
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
8-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H7BrN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15) |
Clé InChI |
WNJSFOMYRGRHNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


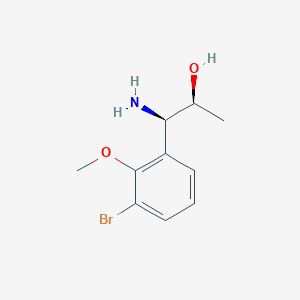

![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
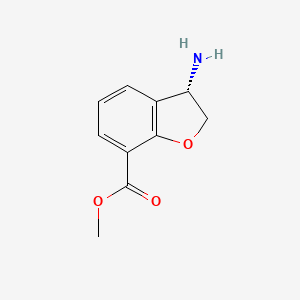
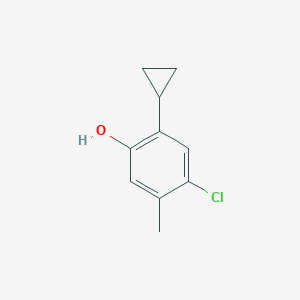
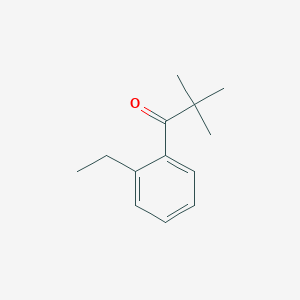
![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)

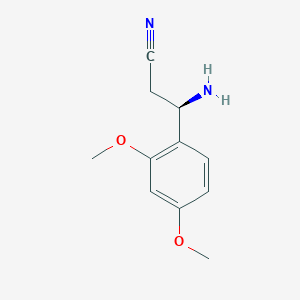
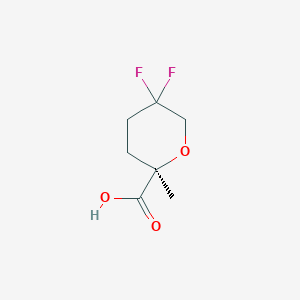
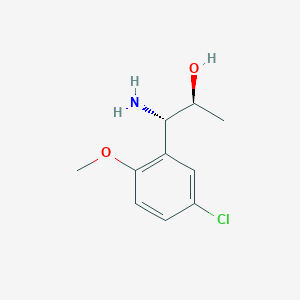


![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)
